molecular formula C22H22N2O4S B320085 N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide

N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide

Cat. No.: B320085
M. Wt: 410.5 g/mol
InChI Key: BQWVUDVXDQNKBO-UHFFFAOYSA-N
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Description

N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex molecular structure, which includes a sulfonamide group, a methoxybenzamide moiety, and a dimethylphenyl group. Its unique chemical properties make it a valuable tool in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dimethylaniline with sulfonyl chloride to form the sulfonamide intermediate. This intermediate is then coupled with 2-methoxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as automated synthesis and real-time monitoring of reaction parameters. The use of high-pressure reactors and specialized equipment ensures efficient production while maintaining safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the conversion of the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium hydride, alkyl halides; reactions are carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products retain the core structure of this compound, with modifications to specific functional groups.

Scientific Research Applications

N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the methoxybenzamide moiety may interact with cellular receptors, modulating signal transduction pathways. These interactions result in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}-2-methoxybenzamide can be compared with other similar compounds, such as:

    N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-methoxybenzamide: Similar structure but with a methoxy group at a different position, leading to variations in chemical reactivity and biological activity.

    N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-methylbenzamide: Contains a methyl group instead of a methoxy group, affecting its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-2-methoxybenzamide

InChI

InChI=1S/C22H22N2O4S/c1-15-8-13-20(16(2)14-15)24-29(26,27)18-11-9-17(10-12-18)23-22(25)19-6-4-5-7-21(19)28-3/h4-14,24H,1-3H3,(H,23,25)

InChI Key

BQWVUDVXDQNKBO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC)C

Origin of Product

United States

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